molecular formula C17H17ClO B3023877 3'-Chloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-20-9

3'-Chloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3023877
CAS No.: 898779-20-9
M. Wt: 272.8 g/mol
InChI Key: LKMSYXFTZLDCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Chloro-3-(3,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H17ClO. It is a derivative of propiophenone, characterized by the presence of a chloro group and two methyl groups on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dimethylacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3’-Chloro-3-(3,4-dimethylphenyl)propiophenone is widely used in scientific research due to its versatile applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its reactivity and binding affinity. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

    3-Chloropropiophenone: Similar structure but lacks the dimethyl groups on the phenyl ring.

    4-Chloro-3,5-dimethylphenyl N-(3-methylthiophenyl)carbamate: Contains a carbamate group instead of the propiophenone structure.

    4’-Chloro-3-(2,3-dimethylphenyl)propiophenone: Similar structure with different positions of the methyl groups.

Uniqueness: 3’-Chloro-3-(3,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-6-7-14(10-13(12)2)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSYXFTZLDCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644839
Record name 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-20-9
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3'-Chloro-3-(3,4-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.